molecular formula C20H16ClN3OS B2775089 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207023-76-4

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2775089
CAS RN: 1207023-76-4
M. Wt: 381.88
InChI Key: RFLIWSSHTKRNCK-UHFFFAOYSA-N
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Description

The compound “4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine” belongs to the class of pyrazolo[1,5-a]pyrazines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring . The compound also contains a 4-chlorobenzylthio group and a 3-methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazine core and the attached functional groups. The chlorine atom in the 4-chlorobenzylthio group could potentially undergo nucleophilic substitution reactions, while the methoxy group in the 3-methoxyphenyl group could influence the electrophilic aromatic substitution reactions of the phenyl ring .

Scientific Research Applications

Future Directions

The study of pyrazolo[1,5-a]pyrazines and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of this compound and related compounds, potentially leading to the development of new therapeutic agents.

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-15(11-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLIWSSHTKRNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

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